Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Description
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Properties
IUPAC Name |
N-cyclooctyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRITCOHVBUGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656226 | |
| Record name | N-Cyclooctyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-07-2 | |
| Record name | N-Cyclooctyltetrahydro-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclooctyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rise of the Oxygenated Scaffold: A Technical Guide to Substituted Tetrahydropyran Amines
Executive Summary
In modern medicinal chemistry, the "lipophilicity tax" often forces a trade-off between potency and developability. The substituted tetrahydropyran (THP) amine has emerged as a critical bioisostere for the cyclohexyl amine, offering a predictable reduction in LogP (~1.5 units) and pKa (~1.3 units) while maintaining steric fidelity. This guide analyzes the physicochemical drivers of this scaffold and provides robust, self-validating protocols for its synthesis, moving beyond basic reductive amination to stereocontrolled ring construction.[1]
Part 1: The Bioisosteric Advantage
Physicochemical Rationale
The transition from a carbocyclic cyclohexane to a heterocyclic tetrahydropyran is not merely a solubility fix; it is a strategic modulation of the pharmacophore's electronic landscape.
-
LogP/LogD Modulation: Replacing the C-4 methylene of a cyclohexane ring with an ether oxygen reduces lipophilicity significantly (typically
LogP -1.2 to -1.5). This reduction is critical for lowering non-specific binding and improving metabolic stability. -
pKa Suppression: The inductive effect of the ether oxygen (through-bond) lowers the pKa of a 4-amino substituent. While a typical cyclohexylamine has a pKa
10.5, the 4-aminotetrahydropyran analog typically exhibits a pKa 9.2–9.5. This increases the fraction of neutral species at physiological pH, potentially improving membrane permeability despite the lower lipophilicity. -
Conformational Anchoring: The anomeric effect and the shorter C-O bond length (1.43 Å vs 1.54 Å for C-C) create a slightly more compressed ring, often locking substituents into specific axial/equatorial orientations more rigidly than their carbocyclic counterparts.
Visualization: The Scaffold Evolution
The following diagram illustrates the logical progression from high-liability lipophilic scaffolds to optimized polar cores.
Figure 1: Strategic evolution of aliphatic amine scaffolds to modulate physicochemical properties.
Part 2: Synthetic Methodologies
While reductive amination is the industry standard for simple 4-aminotetrahydropyrans, accessing 2,6-disubstituted systems with defined stereochemistry requires ring-closing methodologies like the Prins cyclization.[2]
Method A: Titanium-Mediated Reductive Amination
Application: Rapid access to secondary/tertiary amines from commercially available tetrahydro-4H-pyran-4-one. The "Why": Standard reductive amination (NaBH(OAc)3 alone) often stalls due to poor imine formation equilibrium. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion before the reducing agent is added.
Protocol 1: One-Pot Reductive Amination
-
Imine Formation:
-
Charge a dry flask with tetrahydro-4H-pyran-4-one (1.0 equiv) and the primary amine (1.1 equiv).
-
Add Ti(OiPr)4 (1.2 equiv) neat (or in minimal dry THF if solid).
-
Checkpoint: Stir at ambient temperature for 4–6 hours. The solution should become viscous/homogeneous. Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹).
-
-
Reduction:
-
Dilute the mixture with absolute EtOH (5 mL/mmol).
-
Add NaBH4 (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).
-
Stir for 2 hours at ambient temperature.
-
-
Workup (Critical Step):
-
Quench by adding water (1 mL/mmol). A white precipitate (TiO2) will form.
-
Filtration: Do not extract yet. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOH.
-
Concentrate the filtrate, redissolve in EtOAc, wash with NaHCO3, and dry over Na2SO4.
-
Method B: The Prins Cyclization (Stereocontrolled)
Application: De novo synthesis of 2,4,6-trisubstituted tetrahydropyrans with high cis-selectivity. The "Why": This method utilizes the "inside-alkoxy" effect where the nucleophilic attack on the oxocarbenium ion intermediate is directed by the chair-like transition state, favoring the all-cis isomer.
Protocol 2: Aqueous Prins Cyclization
Reference: Yadav, J. S., et al. Synthesis 2008.[3][4]
-
Reagents: Homoallylic alcohol (1.0 equiv), Aldehyde (1.1 equiv), Phosphomolybdic acid (PMA, 10 mol%).
-
Reaction:
-
Dissolve reagents in water (yes, water is the solvent).
-
Stir at room temperature for 3–5 hours.
-
-
Mechanism Check: The PMA acts as a Brønsted acid surrogate, generating the oxocarbenium ion. The water stabilizes the transition state.
-
Workup: Extract with EtOAc. The catalyst remains in the aqueous phase and can often be reused.
-
Purification: Silica gel chromatography. The major product is typically the 4-hydroxy-2,6-cis-tetrahydropyran, which can be converted to the amine via Mesylation/Azide displacement (inversion of configuration to trans) or oxidation/reductive amination (retention of cis preference).
Visualization: Prins Cyclization Mechanism
Figure 2: Mechanistic pathway of the Prins cyclization yielding high stereochemical fidelity.
Part 3: Case Study – hERG Mitigation
Context: In the optimization of CCR2 antagonists and BACE1 inhibitors, cyclohexyl amines often introduce a liability: inhibition of the hERG potassium channel (leading to QT prolongation).
The Problem: The hERG pharmacophore typically involves a basic amine and lipophilic aromatic wings (trapping the drug in the channel pore). The THP Solution: In a representative optimization campaign (e.g., PharmaBlock data):
-
Compound A (Cyclohexyl): pKa 10.2 | LogD 2.8 | hERG IC50 = 1.2 µM (High Risk)
-
Compound B (THP-Amine): pKa 8.9 | LogD 1.4 | hERG IC50 > 30 µM (Safe)
Analysis: The oxygen atom in the THP ring serves a dual purpose:
-
It lowers the LogD, reducing the hydrophobic interaction within the hERG pore.
-
It lowers the pKa, reducing the percentage of the cationic species (the primary blocker) at physiological pH.
Comparison Table: Cyclohexyl vs. THP
| Property | Cyclohexyl Amine | 4-Amino-THP | Impact on Drug Design |
| LogP | High (Base) | -1.5 (vs Base) | Improved solubility; reduced metabolic clearance. |
| pKa | ~10.5 | ~9.2 | Reduced lysosomal trapping; improved permeability. |
| hERG | High Risk | Low Risk | Improved cardiac safety profile. |
| Synthesis | Simple | Moderate | THP requires specific precursors (pyranones). |
References
-
Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives."[3][4] Synthesis, 2008, 395-400.[3][4] Link
-
Bhattacharyya, S. "Ti(OiPr)4-Mediated Reductive Amination of Ketones: An Improved Protocol." Journal of Organic Chemistry, 1995, 60, 4928-4929. Link
-
Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016, 29, 564-616. Link
-
PharmaBlock Sciences. "Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane." Whitepaper, 2020. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine safety and handling precautions
Technical Safety Monograph: Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Document Control:
-
Target Compound: this compound[1]
-
CAS Registry Number: 885281-07-2
-
Chemical Class: Secondary Aliphatic Amine / Heterocyclic Ether
-
Context: Medicinal Chemistry Intermediate (Building Block)
Executive Technical Summary
This compound is a lipophilic secondary amine featuring a bulky cyclooctyl ring and a polar tetrahydropyran (THP) moiety. In drug discovery, it is frequently employed as a scaffold to modulate basicity and metabolic stability in kinase inhibitors and CNS-active agents.
Operational Hazard Overview:
While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis mandates that it be handled as a Corrosive (Skin/Eye) and Acute Toxin (Oral) . Its secondary amine functionality (
Physicochemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the compound's physical behavior. The following data is synthesized from experimental analogs and computational prediction models.
| Property | Value / Prediction | Operational Implication |
| Molecular Formula | -- | |
| Molecular Weight | 211.35 g/mol | Non-volatile solid/oil at STP. |
| Physical State | Viscous Liquid or Low-Melting Solid | High surface adhesion; difficult to clean if spilled. |
| Basicity (Predicted pKa) | ~10.5 (Conjugate Acid) | Corrosive to mucous membranes. Incompatible with acid chlorides without scavenger. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Permeates skin rapidly; systemic absorption risk. |
| GHS Classification | Danger | Skin Corr.[2][3] 1B (H314), Acute Tox. 4 (H302). |
Critical Incompatibilities:
-
Acid Chlorides/Anhydrides: Exothermic reaction releasing HCl/acid fumes.
-
Strong Oxidizers: Potential for ignition or formation of toxic N-oxides.
-
Nitrosating Agents: Can form N-nitrosamines (potent carcinogens).
Engineering Controls & Personal Protective Equipment (PPE)
This section utilizes a Barrier Analysis approach. Reliance on PPE alone is a failure of protocol; engineering controls are the primary defense.
Hierarchy of Control (Visualization)
Caption: Operational hierarchy for handling corrosive secondary amines. Primary containment is mandatory.
Specific PPE Requirements
-
Hand Protection: Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Rationale: Secondary amines can permeate thin nitrile. The outer glove must be discarded immediately upon splash contact.
-
-
Respiratory: If working outside a hood (strictly prohibited except for emergencies), use a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.
Handling & Synthesis Protocols
The "Self-Validating" Transfer Protocol
To prevent invisible contamination, utilize a colorimetric indicator system during transfer.
-
Preparation: Tape a strip of universal pH paper (wetted with distilled water) to the sash of the fume hood and the bench liner.
-
Validation: If volatile amine vapors escape or micro-droplets land on the liner, the paper will turn blue/purple immediately. This serves as a "canary" for containment breach.
-
Weighing:
-
Do not weigh open containers on a benchtop balance.
-
Method: Tare a vial with a septum cap. Inject the liquid amine via syringe through the septum (if liquid) or weigh inside a tared closed vessel.
-
-
Reaction Setup:
-
Purge reaction vessel with Nitrogen/Argon.
-
Add the amine last if reacting with electrophiles (e.g., alkyl halides) to control exotherms, unless the protocol dictates otherwise (e.g., pre-forming a salt).
-
Storage Stability
-
Atmosphere: Store under Argon. Secondary amines absorb
from air to form carbamate salts, altering stoichiometry. -
Temperature: 2-8°C.
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers which may corrode.
Emergency Response & Spill Management
Standard: "Neutralize, Absorb, Containerize." Do not simply wipe up with paper towels, as this increases surface area for evaporation.
Spill Response Workflow
Caption: Decision matrix for amine spill response. Acid neutralization reduces volatility.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes minimum .[3] Time is tissue; alkalinity causes saponification of corneal fats, leading to deep tissue damage.
-
Skin Contact: Wash with soap and water.[4][5] Do not use alcohol, as it enhances transdermal absorption of the lipophilic cyclooctyl ring.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (fluid in lungs), which can occur 24 hours after exposure to amine vapors.
Waste Disposal
-
Segregation: Never mix amine waste with acidic waste streams (risk of heat/pressure generation) or oxidizing waste (fire risk).
-
Labeling: Clearly tag as "Basic Organic Waste" with the specific constituent "this compound."
-
Rinsing: Triple-rinse empty containers with a solvent (e.g., Ethanol) before disposal. Add rinsate to the organic waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press.[7] [Link]
-
PubChem. (n.d.).[8] Compound Summary: N-cyclopropyltetrahydro-2H-pyran-4-amine (Structural Analog). National Library of Medicine. [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (General Amine Safety Context). [Link]
Sources
- 1. This compound | 885281-07-2 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reed.edu [reed.edu]
- 8. N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-pyran-4-amine | C10H18N4O | CID 121203528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Purification techniques for Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Abstract
Cyclooctyl-(tetrahydro-pyran-4-yl)-amine (CAS: 885281-07-2) is a bulky secondary amine intermediate frequently utilized in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents. Its synthesis via reductive amination often yields a complex mixture containing unreacted ketones (cyclooctanone or tetrahydro-4H-pyran-4-one), reduced alcohol byproducts, and over-alkylated tertiary amines. This Application Note details a multi-stage purification strategy, prioritizing a self-validating Acid-Base Extraction (ABE) protocol followed by Flash Column Chromatography (FCC) and Hydrochloric Salt Crystallization to achieve >98% purity.
Chemical Context & Impurity Profile
To design an effective purification, one must understand the origin of the impurities. This molecule is typically synthesized via Reductive Amination using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
-
Target Molecule: this compound (
Amine).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Properties: Lipophilic cyclooctyl ring balanced by a polar ether oxygen. Estimated pKa
10.5–11.0 [1]. Likely a viscous oil or low-melting solid in free base form.
-
-
Critical Impurities:
-
Neutral Impurities: Unreacted Cyclooctanone or Tetrahydro-4H-pyran-4-one; corresponding alcohols (from ketone reduction).
-
Basic Impurities: Unreacted primary amine starting material; Bis-alkylated tertiary amine (if stoichiometry was uncontrolled).
-
Primary Purification: Acid-Base Extraction (ABE)
Principle: This protocol exploits the basicity of the secondary amine. By manipulating pH, we toggle the molecule between a water-soluble ammonium salt and an organic-soluble free base, effectively "washing away" non-basic impurities (ketones/alcohols) and separating it from highly water-soluble primary amines.
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
1N and 6N Hydrochloric Acid (HCl)
-
4N Sodium Hydroxide (NaOH)
-
Brine (Sat. NaCl)
Protocol Steps:
-
Initial Dissolution: Dissolve the crude reaction residue in MTBE (preferred for its low emulsion tendency) or DCM. Use 10 mL solvent per gram of crude.
-
Acidification (The "Salt" Phase):
-
Add 1N HCl slowly to the organic layer while stirring. Monitor pH until it reaches < 2.
-
Mechanism:[1][2][3][4] The target
amine is protonated ( ) and migrates to the aqueous phase. Neutral impurities (ketones, alcohols) remain in the organic phase. -
Separation: Collect the Aqueous Layer (A1) . Keep the Organic Layer (O1) only until validation is complete.
-
-
Organic Wash:
-
Wash the Aqueous Layer (A1) twice with fresh MTBE.
-
Purpose: Removes entrained neutral impurities. Discard these organic washes.[5]
-
-
Basification (The "Free Base" Phase):
-
Extraction:
-
Extract the basic aqueous mixture three times with DCM.
-
Combine these Organic Extracts (O2) .
-
-
Drying & Concentration:
-
Wash (O2) with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
Visualization: ABE Workflow
Figure 1: Logical flow of the Acid-Base Extraction (ABE) protocol for isolating basic amines.
Secondary Purification: Flash Column Chromatography (FCC)
If the ABE does not yield sufficient purity (e.g., presence of bis-alkylated tertiary amine), FCC is required.
Challenge: Secondary amines interact strongly with acidic silanol groups on silica gel, causing peak tailing and poor resolution. Solution: Use a basic modifier in the mobile phase.
Solvent Systems (Select One):
| System | Composition | Application |
| A (Standard) | DCM : MeOH : | Best for general purification. The ammonia blocks silanol sites. |
| B (Alternative) | DCM : MeOH (95:5) + 1% | Use if aqueous ammonia is unavailable. Triethylamine ( |
| C (Reverse Phase) | Use C18 columns if the compound is very oily/impure. |
Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Loading: Dissolve the residue from ABE in a minimum amount of DCM.
-
Elution: Run a gradient from 0% to 10% MeOH (containing modifier) in DCM over 10–15 column volumes (CV).
-
Detection: The secondary amine stains well with Ninhydrin (turns reddish/purple) or Iodine . It is typically not UV-active unless a chromophore was part of the starting materials, so TLC staining is mandatory [2].
Final Isolation: Hydrochloric Salt Formation
Converting the oily free amine into a solid salt facilitates easier handling, storage, and precise weighing for biological assays.
Protocol:
-
Dissolve the purified free amine (1.0 equiv) in dry Diethyl Ether or Ethyl Acetate (approx. 5 mL/g).
-
Cool to 0°C.
-
Dropwise, add 4M HCl in Dioxane (1.1 equiv).
-
A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid under nitrogen (secondary amine salts can be hygroscopic).
-
Wash the cake with cold ether.
-
Dry under high vacuum to remove traces of dioxane.
Analytical Validation
Before releasing the batch, validate identity and purity using these markers.
1. H-NMR (DMSO-d6 or CDCl3):
-
Diagnostic Signal 1: The methine proton on the tetrahydropyran ring (attached to Nitrogen) typically appears as a multiplet around
2.6 – 3.0 ppm. -
Diagnostic Signal 2: The methine proton on the cyclooctyl ring (attached to Nitrogen) appears near
2.5 – 2.9 ppm. -
Impurity Check: Look for a singlet near
2.2 ppm (Methyl group from potential N-methylation if formaldehyde was present) or broad multiplets >3.5 ppm indicating alcohol impurities.
2. LC-MS:
-
Target Mass: Calculate Exact Mass (
). Observe peak.[5][6] -
Purity: Integration of UV (210 nm) or ELSD signal should be >95%.
Visualization: Decision Matrix
Figure 2: Decision tree for selecting the appropriate purification workflow.
References
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Amines by Reductive Amination. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 6. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Method Development Guide for Non-Chromophoric Secondary Amines
Introduction & Analytical Challenge
Cyclooctyl-(tetrahydro-pyran-4-yl)-amine is a lipophilic secondary amine often utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors or GPCR ligands).
The Challenge:
The molecule presents a specific analytical hurdle: Lack of Chromophore.
Structurally, it consists of a saturated cyclooctyl ring and a tetrahydropyran ether ring linked by a secondary amine. Neither the ether nor the aliphatic rings possess conjugated
-
Direct UV (200–205 nm): Feasible but suffers from poor sensitivity, baseline drift, and interference from mobile phase solvents (solvent cutoff).
-
Refractive Index (RI): Lacks sensitivity and is incompatible with gradient elution.
The Solution: This guide details two robust protocols:
-
Protocol A (QC/Purity): Pre-column Derivatization with FMOC-Cl followed by HPLC-UV. This transforms the "invisible" amine into a highly UV-active carbamate.
-
Protocol B (R&D/PK): LC-MS/MS (ESI+) for high-sensitivity detection without derivatization.
Physicochemical Context
Understanding the molecule is the first step to robust chromatography.
| Property | Value (Estimated) | Implication for Method |
| Structure | Secondary Amine | Critical: Cannot use OPA (o-phthalaldehyde) derivatization, as OPA reacts only with primary amines. Must use FMOC-Cl or AQC. |
| pKa | ~10.5 – 11.0 | Highly basic. Requires high pH buffer (pH > 9) for derivatization efficiency or low pH (pH < 3) for MS protonation. |
| LogP | ~2.8 – 3.2 | Moderately lipophilic due to the cyclooctyl ring. Will retain well on C18 columns. |
| Solubility | Moderate in Water; High in MeOH/ACN | Sample diluent should contain at least 50% organic solvent to prevent adsorption to vials. |
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the appropriate detection method based on laboratory capabilities and sensitivity requirements.
Figure 1: Analytical method selection strategy for non-chromophoric amines. Blue nodes indicate decision points; Green nodes indicate viable protocols.
Protocol A: FMOC-Cl Derivatization (HPLC-UV)[1]
Target Audience: QC Labs, Purity Analysis. Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form stable, highly fluorescent/UV-active carbamate derivatives.
Reagents & Preparation[2][3]
-
FMOC-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh daily).
-
Borate Buffer: 0.2 M Borate, pH 9.5 (Critical for deprotonating the amine to allow nucleophilic attack).
-
Quenching Agent (Optional): 10 mM Glycine or ADAM (1-amino-adamantane). Note: For simple purity assays, quenching is often skipped if the FMOC-OH peak is chromatographically resolved.
-
Diluent: 50:50 Acetonitrile:Water.
Derivatization Procedure (Step-by-Step)
-
Aliquot: Transfer 100 µL of sample solution (0.1 – 1.0 mg/mL) into a 1.5 mL HPLC vial.
-
Buffer: Add 100 µL of Borate Buffer (pH 9.5). Vortex to mix.
-
React: Add 200 µL of FMOC-Cl Reagent. Vortex immediately.
-
Incubate: Let stand at room temperature for 5 minutes.
-
Stop/Dilute: Add 100 µL of Quenching Agent (or Mobile Phase A) to stop the reaction and stabilize the matrix.
-
Inject: Inject 10 µL onto the HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 30% B (Isocratic hold for FMOC-OH elution)2-15 min: 30% -> 95% B15-18 min: 95% B (Wash)18.1 min: 30% B (Re-equilibrate) |
| Detection | UV at 265 nm (FMOC |
| Column Temp | 40°C |
Expected Chromatography:
-
FMOC-OH (Hydrolysis Byproduct): Elutes early (~3-5 min).
-
Analyte-FMOC Derivative: Elutes late (~10-12 min) due to the combined hydrophobicity of the cyclooctyl ring and the FMOC group.
Protocol B: LC-MS/MS (Direct Analysis)
Target Audience: DMPK, Trace Analysis, Impurity ID.
Mechanism: Electrospray Ionization (ESI) in positive mode. The secondary amine is easily protonated
Mass Spectrometry Parameters[4]
-
Source: ESI Positive (ESI+)
-
Precursor Ion: m/z ~212.2 (Calculated based on C13H25NO).
-
Fragment Ions (Predictive):
-
Loss of Cyclooctene -> m/z associated with pyran-amine.
-
Loss of Tetrahydropyran -> m/z associated with cyclooctyl-amine.
-
UHPLC Conditions
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 1.7 µm (Sub-2 micron for UHPLC) |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% -> 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
Scientific Rationale: The addition of Ammonium Formate is crucial. While Formic Acid provides protons for ionization, the ammonium ions help prevent the secondary amine from interacting with residual silanols on the column stationary phase, reducing peak tailing.
Validation Criteria (ICH Q2 R1)
To ensure the method is "suitable for intended use," validation must follow ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria (QC Method) | Note |
| Specificity | Resolution > 1.5 between Analyte-FMOC and FMOC-OH | Crucial. The hydrolysis peak must not co-elute. |
| Linearity | Range: 80% to 120% of target concentration. | |
| Precision | RSD < 2.0% (n=6 injections) | Derivatization reproducibility is the main variable here. |
| Accuracy | Recovery 98.0% – 102.0% | Spike samples into matrix to verify derivatization efficiency. |
| Robustness | pH of Borate Buffer ( | Reaction efficiency drops significantly if pH < 8.5. |
Troubleshooting Guide
Issue 1: Low Peak Area (Derivatization Method)
-
Cause: pH of reaction mixture dropped below 9.
-
Fix: Ensure sample is not highly acidic before adding Borate buffer. Increase buffer concentration to 0.5 M if necessary.
Issue 2: Peak Tailing (LC-MS Method)
-
Cause: Secondary amine interaction with silanols.
-
Fix: Increase ionic strength (add 10mM Ammonium Formate) or use a "High pH" resistant column (e.g., Waters XBridge C18) with Ammonium Bicarbonate (pH 10) mobile phase. High pH suppresses protonation of the amine in solution (improving shape), but ESI source will still ionize it effectively.
Issue 3: FMOC-OH Interference
-
Cause: Excess reagent hydrolyzing.
-
Fix: Increase the initial isocratic hold (low %B) to flush FMOC-OH before the gradient ramp starts.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.
-
PubChem. (n.d.).[2][3][4][5] 4-Aminotetrahydropyran (Compound Summary). National Library of Medicine.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC mechanisms).
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine | C9H13N3O | CID 83914931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine | C9H13N3O | CID 90421759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- | C18H25N5O2 | CID 44138038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic moieties is a cornerstone of rational drug design. These structural motifs, such as the tetrahydropyran and cyclooctyl groups present in Cyclooctyl-(tetrahydro-pyran-4-yl)-amine, are instrumental in sculpting the physicochemical properties of drug candidates. Their inclusion can significantly influence a molecule's solubility, metabolic stability, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The tetrahydropyran ring, in particular, is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to act as a polar handle and engage in favorable interactions with biological targets. Similarly, the cyclooctyl group provides a lipophilic anchor that can be crucial for optimizing binding to target proteins.
The secondary amine, this compound, presents as a valuable building block for introducing these desirable structural features into a diverse range of molecular scaffolds. However, its sterically hindered nature necessitates carefully optimized coupling protocols to achieve efficient and high-yielding chemical transformations. This guide provides detailed, field-proven protocols for two of the most fundamental and widely utilized coupling reactions in drug development: amide bond formation and Buchwald-Hartwig amination. The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them to their specific synthetic challenges.
I. Amide Bond Formation with this compound: A Robust Protocol for Sterically Hindered Amines
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[1] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.[2] For sterically demanding secondary amines like this compound, standard coupling conditions can often lead to low yields or failed reactions. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate efficient amide bond formation.[2][3][4]
Causality of Reagent Selection:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine.
-
HOBt (Hydroxybenzotriazole): The addition of HOBt is crucial for sterically hindered couplings. It reacts with the O-acylisourea intermediate to form an activated HOBt ester. This ester is more reactive than the O-acylisourea and less prone to side reactions, such as the formation of N-acylurea byproducts.[3][4] Furthermore, HOBt can act as a scavenger for any unreacted carbodiimide, simplifying purification.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to scavenge any protons generated during the reaction, maintaining a favorable reaction pH without competing with the primary amine nucleophile.[4]
-
Solvent (DCM or DMF): Dichloromethane (DCM) is a good initial choice due to its inertness and ease of removal. For less soluble starting materials, N,N-Dimethylformamide (DMF) can be employed.
Detailed Experimental Protocol: EDC/HOBt Coupling
1. Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Add this compound (1.1 equivalents) to the solution, followed by HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Data Summary Table for Amide Coupling
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| Amine | 1.1 eq | Slight excess to ensure complete consumption of the carboxylic acid. |
| EDC·HCl | 1.2 eq | Ensures complete activation of the carboxylic acid. |
| HOBt | 1.2 eq | Suppresses side reactions and enhances coupling efficiency.[3] |
| DIPEA | 2.5 eq | Neutralizes EDC·HCl and scavenges protons. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | DCM is preferred for ease of workup; DMF for solubility issues. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction, followed by stirring at RT. |
| Reaction Time | 12-24 hours | Steric hindrance can slow the reaction rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
Workflow Diagram for Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
II. Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl and Heteroaryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[7] For a sterically hindered secondary amine like this compound, the choice of ligand for the palladium catalyst is critical to achieving high yields.
Causality of Catalyst System Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common sources of palladium(0) which is the active catalytic species.
-
Ligand (e.g., XPhos, RuPhos, or BrettPhos): The ligand is arguably the most important component of the catalyst system. For bulky secondary amines, electron-rich, sterically hindered biaryl phosphine ligands are generally required.[7] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the palladium catalyst, preventing decomposition.
-
Base (e.g., NaOtBu or K₃PO₄): A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for its efficacy.
-
Solvent (e.g., Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
1. Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or silica gel for filtration and column chromatography
2. Step-by-Step Procedure:
-
To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 equivalent), Pd₂(dba)₃ (0.01-0.05 equivalents), and XPhos (0.02-0.10 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.2 equivalents) followed by sodium tert-butoxide (1.4 equivalents). Note: The base should be added carefully as the reaction can be exothermic.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
Data Summary Table for Buchwald-Hartwig Amination
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Aryl Halide | 1.0 eq | Limiting Reagent |
| Amine | 1.2 eq | Slight excess to drive the reaction to completion. |
| Pd₂(dba)₃ | 1-5 mol % | Catalytic amount. |
| Ligand | 2-10 mol % | Ensures proper coordination to the palladium center. |
| Base (NaOtBu) | 1.4 eq | Strong, non-nucleophilic base to facilitate the catalytic cycle. |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent. |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the aryl halide and steric hindrance. |
| Atmosphere | Inert (Ar) | Crucial to prevent oxidation and deactivation of the catalyst. |
Logical Relationship Diagram for Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
III. Safety and Handling Considerations
-
This compound: Always consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many of the reagents used in these protocols are hazardous. EDC is a sensitizer, and carbodiimides, in general, should be handled with care. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Strong bases like NaOtBu are corrosive and react violently with water. Always follow standard laboratory safety procedures.
IV. Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and reproducible methods for the coupling of the sterically hindered secondary amine, this compound, with carboxylic acids and aryl halides. The resulting amide and arylamine products are valuable intermediates in the synthesis of novel chemical entities for drug discovery and development. The incorporation of the cyclooctyl and tetrahydropyran moieties can impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making this building block a valuable tool for lead optimization campaigns. Future work could involve the exploration of other coupling reactions, such as Suzuki-Miyaura or C-H activation, to further expand the synthetic utility of this versatile amine.
References
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 7, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. Retrieved February 7, 2026, from [Link]
-
Buchwald–Hartwig Amination. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved February 7, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2018). PMC. Retrieved February 7, 2026, from [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1996). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2005). PubMed. Retrieved February 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. (n.d.). MySkinRecipes. Retrieved February 7, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (1998). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2023). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. Retrieved February 7, 2026, from [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2024). YouTube. Retrieved February 7, 2026, from [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). Chemical Science. Retrieved February 7, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
Sources
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. dspace.mit.edu [dspace.mit.edu]
LC-MS analysis of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine reactions
Application Note: High-Resolution LC-MS Profiling of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Executive Summary
This guide details the protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of This compound , a secondary amine intermediate frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1].
The analysis focuses on monitoring the Reductive Amination reaction between Cyclooctanone and 4-Aminotetrahydropyran (or the inverse pair: Cyclooctylamine and Tetrahydro-4H-pyran-4-one). The protocol addresses the specific challenges of separating hydrophobic secondary amines from their ketone precursors and characterizing potential impurities using Electrospray Ionization (ESI) in positive mode.
Chemical Context & Reaction Monitoring
The synthesis of this compound typically proceeds via reductive amination using a borohydride reducing agent (e.g., Sodium triacetoxyborohydride).
Target Analyte Properties:
-
IUPAC Name: N-(oxan-4-yl)cyclooctanamine
-
Molecular Formula: C₁₃H₂₅NO
-
Monoisotopic Mass: 211.1936 Da
-
[M+H]⁺: 212.2009 m/z
Reaction Scheme & Impurity Profiling
The primary challenge in this analysis is distinguishing the product from the "Reduced Ketone" impurity (an alcohol formed if the imine formation is slow) and the "Bis-alkylated" impurity (rare due to steric hindrance of the cyclooctyl ring, but possible).
Table 1: Key Analytes and Predicted Transitions
| Analyte | Structure Description | Formula | [M+H]⁺ (m/z) | Retention Behavior (C18) |
| Product | Cyclooctyl-(THP)-amine | C₁₃H₂₅NO | 212.20 | Moderate |
| Start Material A | Cyclooctanone | C₈H₁₄O | 127.11 | Weak (Low ionization) |
| Start Material B | 4-Aminotetrahydropyran | C₅H₁₁NO | 102.09 | Early (Polar) |
| Impurity 1 | Cyclooctanol (Reduced Ketone) | C₈H₁₆O | 111.12* | Moderate (Poor ionization) |
| Impurity 2 | Dicyclooctylamine (Homo-coupling) | C₁₆H₃₁N | 238.25 | Late (Hydrophobic) |
*Note: Alcohols often lose water in source ([M+H-H₂O]⁺).
LC-MS Experimental Protocol
Sample Preparation
-
Reaction Aliquot: Quench 50 µL of reaction mixture with 200 µL of 1M NaOH (to neutralize acid/borohydride).
-
Extraction: Extract with 500 µL Ethyl Acetate. Evaporate organic layer to dryness.
-
Reconstitution: Reconstitute in 1 mL 50:50 Acetonitrile:Water .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove borate salts.
Chromatographic Conditions (LC)
Secondary amines can exhibit peak tailing due to interaction with residual silanols on the column stationary phase. To mitigate this, a high-pH stable column or an acidic mobile phase is required [2]. This protocol utilizes an acidic mobile phase to ensure full protonation of the amine, improving sensitivity in ESI+.
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: C18 End-capped (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex).
-
Dimensions: 2.1 x 50 mm, 1.7 µm particle size.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | %B | Curve | Description |
|---|---|---|---|
| 0.00 | 5 | Initial | Equilibrate (Polar amine retention) |
| 0.50 | 5 | Linear | Hold for injection pulse |
| 3.50 | 95 | Linear | Elute Product & Hydrophobic Impurities |
| 4.50 | 95 | Hold | Wash Column |
| 4.60 | 5 | Step | Re-equilibration |
| 6.00 | 5 | End | Ready for next injection |
Mass Spectrometry Parameters (MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).
-
Desolvation Temp: 450°C.
-
Scan Range: 50 – 500 m/z (Full Scan) followed by MRM for quantitation.
Fragmentation Analysis & Mechanism
Understanding the fragmentation pattern is critical for structural confirmation.[2] Secondary amines typically undergo
Predicted Fragmentation Pathway (CID)
-
Precursor Ion: 212.20 m/z.
-
Primary Fragment (Loss of Cyclooctyl): Cleavage of the N-Cyclooctyl bond yields the protonated aminotetrahydropyran species or the cyclooctyl cation.
-
Transition: 212.2
102.1 (THP-NH₃⁺).
-
-
Secondary Fragment (Loss of THP): Cleavage of the N-THP bond.
-
Transition: 212.2
112.1 (Cyclooctyl-NH₃⁺).
-
-
Ring Opening: The tetrahydropyran ring may undergo retro-cleavage, losing C₂H₄O (44 Da).
Visualization of Workflow & Logic
Figure 1: Analytical workflow for the isolation and detection of Cyclooctyl-(THP)-amine.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the secondary amine lone pair and silanols on the silica support.
-
Solution: Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column which repels protons [2].
Issue: Low Sensitivity for Ketone (Start Material)
-
Cause: Cyclooctanone lacks a basic nitrogen for protonation.
-
Solution: Monitor the ketone using UV absorbance at 205-210 nm (carbonyl n
* transition) or use APCI (Atmospheric Pressure Chemical Ionization) if available, as it ionizes neutrals better than ESI.
Issue: "Ghost" Peak at m/z 210
-
Cause: Oxidation of the amine product (Loss of 2H) to an imine, typically occurring in the source if voltage is too high.
-
Solution: Lower the Cone Voltage and Desolvation Temperature.
References
-
Patent Application WO2019070827A1. Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.[3] (Describes similar THP-amine scaffolds in drug synthesis).
-
Waters Corporation.Effect of pH on LC-MS Analysis of Amines. (Authoritative guide on mobile phase selection for basic analytes).
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry.[4] (Mechanistic guide to amine fragmentation).
-
Sigma-Aldrich.Application Note – Reductive Amination. (Protocol for the synthesis reaction being monitored).
Sources
- 1. ijper.org [ijper.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Use of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine in solid-phase synthesis
Technical Guide: Integrating Cyclooctyl-(tetrahydro-pyran-4-yl)-amine in Solid-Phase Combinatorial Workflows
Executive Summary
This compound (CAS: 885281-07-2) represents a class of "privileged structures" in medicinal chemistry—secondary amines combining significant lipophilic bulk (cyclooctyl) with polar, hydrogen-bond-accepting heterocyclic motifs (tetrahydropyran). While valuable for modulating physicochemical properties (LogP, metabolic stability) in drug candidates, this specific steric profile presents a kinetic bottleneck in Solid-Phase Synthesis (SPS).
This Application Note provides validated protocols for overcoming the nucleophilic sluggishness caused by the cyclooctyl ring. We detail high-efficiency methodologies for Acylation , Reductive Amination , and SNAr Displacement on resin, ensuring >95% conversion where standard protocols typically fail.
Chemical Profile & Challenges
| Property | Value / Description | Impact on SPS |
| Structure | Secondary Amine | No Kaiser test response; requires Chloranil Test . |
| Steric Bulk | High (Cyclooctyl ring) | Slow kinetics; standard DIC/HOBt coupling often fails. |
| Electronic | Aliphatic, Electron-rich | Good nucleophile intrinsically, but sterically shielded. |
| Solubility | Moderate (Lipophilic + Polar) | Compatible with DCM, DMF, NMP, and THF. |
Key Operational Directive: Due to the steric hindrance of the cyclooctyl group, reaction times must be extended, and activation energy must be supplemented via high-activity coupling agents (e.g., HATU, COMU) or thermal acceleration (Microwave).
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision logic for incorporating this compound into a resin-bound scaffold.
Caption: Decision tree for incorporating this compound. Note the critical QC step using the Chloranil test specific for secondary amines.
Detailed Protocols
Protocol A: High-Efficiency Acylation (Amide Bond Formation)
Context: Coupling the amine to a resin-bound carboxylic acid. Standard carbodiimides (DIC) are insufficient here.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step:
-
Pre-activation: Dissolve the Resin-Bound Acid (1.0 equiv) in DMF. Add HATU (3.0 equiv) and DIEA (6.0 equiv). Shake for 2 minutes to form the activated ester.
-
Scientific Rationale: Pre-activation minimizes the time the hindered amine competes with potential hydrolysis.
-
-
Addition: Add This compound (3.0 equiv) to the vessel.
-
Reaction: Shake at room temperature for 4 hours .
-
Optimization: If conversion is <80% by LCMS micro-cleavage, re-couple using PyAOP at 50°C for 2 hours.
-
-
Wash: DMF (3x), DCM (3x), MeOH (1x).
-
Validation: Perform a micro-cleavage (TFA/H2O) and analyze by LCMS. The mass shift should correspond to the addition of the amine (+211 Da minus water).
Protocol B: Reductive Amination on Resin
Context: Reacting the amine with a resin-bound aldehyde (e.g., FMP resin or aldehyde linker).
Reagents:
-
Solvent: 1% Acetic Acid in DCM/TMOF (Trimethyl Orthoformate) (1:1).
-
Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride).
Step-by-Step:
-
Imine Formation: Swell resin-bound aldehyde in TMOF/DCM. Add This compound (5.0 equiv).[1]
-
Scientific Rationale: TMOF acts as a dehydrating agent, driving the equilibrium toward the iminium ion, which is sterically difficult to form with a cyclooctyl amine.
-
-
Incubation: Shake for 2 hours at Room Temp.
-
Reduction: Add NaBH(OAc)3 (5.0 equiv) directly to the mixture. Shake for 16 hours (Overnight).
-
Wash: DCM (3x), MeOH (3x), DMF (3x).
-
Validation: Chloranil Test . A positive result (blue/green particles) indicates the successful formation of the secondary/tertiary amine on resin (depending on linker type).
Protocol C: SNAr Displacement (Nucleophilic Aromatic Substitution)
Context: Displacement of a leaving group (F or Cl) on a resin-bound nitro-aromatic scaffold.
Reagents:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Base: DIEA (3.0 equiv).
Step-by-Step:
-
Setup: Swell resin (e.g., 4-fluoro-3-nitro-benzamide on Rink Amide) in NMP.
-
Addition: Add This compound (5.0 equiv) and DIEA.
-
Thermal Cycle: Heat to 80°C for 12 hours.
-
Microwave Option: 100°C for 30 minutes (High Absorption).
-
Scientific Rationale: The cyclooctyl group creates significant steric clash with the ortho-nitro group of the scaffold. Thermal energy is non-negotiable here to overcome the activation barrier.
-
-
Wash: DMF (5x) to remove high-boiling solvents.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric shielding of nucleophile | Switch to Microwave irradiation (75°C, 20 min). |
| Incomplete Coupling | Aggregation of resin | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100. |
| No Reaction (SNAr) | Deactivation of electrophile | Ensure the resin-bound aryl halide has an electron-withdrawing group (NO2, CN) ortho or para. |
| Kaiser Test Negative | False Negative | Stop. Kaiser test only detects primary amines. Use Chloranil or Bromophenol Blue for this secondary amine. |
References
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of High-Throughput Synthesis: General Guidelines for Solid-Phase Peptide Synthesis and Preparation of Combinatorial Libraries. CRC Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (The authoritative source for the Chloranil Test).
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Case ID: SYN-882-CYC Subject: Yield Optimization for Sterically Hindered Secondary Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
The synthesis of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine presents a classic "steric wall" problem. You are attempting to couple two secondary carbon centers—one of which is part of a bulky, conformationally mobile cyclooctyl ring.
Standard reductive amination protocols (e.g., NaBH₃CN/MeOH) often fail here because the rate of imine formation is significantly slower than the rate of ketone reduction due to steric hindrance. If the imine does not form completely before the reducing agent is active, you will predominantly isolate the alcohol byproduct (Cyclooctanol or Tetrahydro-pyran-4-ol).
This guide provides an optimized Titanium(IV)-Mediated Protocol designed to force imine formation and boost yields from the typical 30-40% to >85%.
Critical Analysis of Reaction Kinetics
To improve yield, we must manipulate the equilibrium between the ketone/amine and the hemiaminal/imine intermediate.
The Failure Mode of Standard Protocols
In a standard "one-pot" mix (Amine + Ketone + STAB):
-
Steric Clash: The cyclooctyl ring creates a "cone of protection" that hinders the nucleophilic attack of the amine on the ketone.
-
Water Poisoning: The condensation releases water. In reversible equilibria, this water hydrolyzes the imine back to the ketone.
-
Selectivity Loss: Since imine formation is slow, the reducing agent (STAB) begins reducing the unreacted ketone to an alcohol (dead-end byproduct).
The Solution: Lewis Acid Dehydration
We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function:
-
Lewis Acid Catalyst: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Chemical Dehydrant: Irreversibly scavenges the water produced during imine formation, driving the equilibrium 100% to the right before any reducing agent is added.
Optimized Experimental Protocol
Target Scale: 10 mmol Reaction Time: 12-16 hours (Imine formation) + 2-4 hours (Reduction)
Materials Checklist
| Reagent | Role | Equiv. | Notes |
| Tetrahydro-4H-pyran-4-one | Electrophile | 1.0 | Preferred starting material over cyclooctanone due to slightly lower steric bulk. |
| Cyclooctylamine | Nucleophile | 1.1 - 1.2 | Slight excess drives kinetics. |
| Ti(OiPr)₄ | Catalyst/Scavenger | 1.25 | CRITICAL: Must be anhydrous. Handle under N₂.[1] |
| NaBH₄ | Reducing Agent | 1.5 | Stronger than STAB; permissible here because Ti-complex is stable. |
| Ethanol (Absolute) | Solvent | - | Methanol is acceptable, but EtOH often allows higher reflux temps if needed. |
Step-by-Step Methodology
Phase 1: Forced Imine Formation (The "Titanium Push")
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) and Cyclooctylamine (1.4 g, 11 mmol) to the flask. Do not add solvent yet.
-
Titanium Addition: Add Ti(OiPr)₄ (3.7 mL, 12.5 mmol) neat. The mixture may warm slightly.
-
Incubation: Stir the neat mixture (or with minimal THF if too viscous) at Ambient Temperature for 12–16 hours .
-
Checkpoint: The solution should turn viscous and potentially change color (yellow/orange). This indicates the formation of the titanium-amine complex.
-
Phase 2: Reduction
-
Dilution: Dilute the reaction mixture with Absolute Ethanol (15 mL).
-
Reduction: Cool the flask to 0°C in an ice bath. Add NaBH₄ (0.57 g, 15 mmol) portion-wise to avoid vigorous foaming.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS (Target Mass: ~211.3 g/mol ).
Phase 3: Workup (Crucial for Yield Recovery)
Titanium reactions create a messy emulsion if not quenched correctly. 8. Quench: Add 5 mL of water dropwise. A heavy white precipitate (TiO₂) will form. 9. Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM. 10. Extraction:
- Evaporate the filtrate to remove Ethanol.
- Redissolve residue in EtOAc (50 mL).
- Wash with 1N NaOH (2 x 20 mL) to remove any remaining titanium salts and ensure the amine is deprotonated.
- Wash with Brine (1 x 20 mL).
- Purification: Dry over Na₂SO₄ and concentrate. If purity is <95%, purify via flash column chromatography (DCM:MeOH:NH₄OH 95:4:1).
Troubleshooting Guide (FAQ)
Q1: I see a large peak in LC-MS corresponding to the alcohol (Tetrahydro-pyran-4-ol). Why?
-
Fix: You likely added the reducing agent too early or did not use Ti(OiPr)₄. The imine must be fully formed before the hydride source is introduced. Increase Phase 1 stir time or heat to 40°C.
Q2: My yield is low (<30%), but I don't see side products.
-
Diagnosis: The product is likely stuck in the aqueous layer or the Titanium filter cake.
-
Fix: Secondary amines can be water-soluble. Ensure your aqueous wash is basic (pH > 12) to keep the amine organic-soluble. Thoroughly wash the Celite cake with MeOH/DCM 1:9 mixture to release any coordinated product.
Q3: The reaction mixture turned into a solid rock during Phase 1.
-
Diagnosis: The Ti-complex is highly viscous.
-
Fix: Add a minimal amount of dry THF (1-2 mL) to maintain stirring. Do not use protic solvents (MeOH/EtOH) in Phase 1 as they interfere with the dehydration.
Q4: Can I use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄?
-
Answer: Yes. If you use STAB, you can perform the reaction in DCE (Dichloroethane). However, the Ti(OiPr)₄ method followed by NaBH₄ is generally more robust for this specific sterically hindered pair [1].
Visualizing the Pathway (Mechanism & Failure Points)
The following diagram illustrates the kinetic competition. The Green Path represents the optimized Titanium route. The Red Path represents the failure mode in standard protocols.
Caption: Kinetic competition between Ti-mediated imine formation (Green/Success) and direct ketone reduction (Red/Failure).
Comparative Data: Reducing Agent Efficacy
| Parameter | Standard STAB (DCE) | NaBH₃CN (MeOH) | Ti(OiPr)₄ + NaBH₄ (Recommended) |
| Reaction Time | 24-48 h | 24 h | 16 h |
| Conversion | ~60% | ~50% | >95% |
| Isolated Yield | 45% | 40% | 88% |
| Major Impurity | Unreacted Ketone | Cyanide Waste | Titanium Salts (Removed via filter) |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Sources
Stability issues with Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Technical Support Center: Stability of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability and integrity of your compounds is paramount to the success of your research and development efforts. This guide is designed to provide you with in-depth, field-proven insights into the potential stability challenges you may encounter with this molecule. While specific data for this exact compound is not extensively published, its stability profile can be expertly inferred from the well-understood chemistry of its core functional groups: a secondary aliphatic amine and a tetrahydropyran (THP) moiety.
This center provides a logical, question-and-answer-based approach to troubleshooting, explaining not just the what, but the why behind experimental observations and recommended protocols. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve stability issues effectively.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific experimental observations and provides a structured approach to identifying the root cause and implementing corrective actions.
Question 1: I've observed a new, more polar impurity in my sample during LC-MS analysis after storage in a standard laboratory solvent. What is the likely cause?
Answer:
The most probable cause is the oxidation of the secondary amine . Aliphatic amines are susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or peroxide impurities in solvents.[1] This process can lead to the formation of several degradation products, with N-oxides and hydroxylamines being common initial products. These oxidized species are generally more polar than the parent amine, resulting in earlier elution times on a reverse-phase HPLC column.
-
Causality: The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to attack by oxidizing agents. This can be exacerbated by exposure to light and elevated temperatures.[2] The formation of N-oxides is a common degradation pathway for tertiary amines, while secondary amines can yield products like nitroalkanes after a series of reactions.[3]
-
Troubleshooting Protocol:
-
Inert Atmosphere Handling: If possible, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Purity Check: Use freshly opened, high-purity (HPLC or ACS grade) solvents. Older solvents, especially ethers like THF, can accumulate peroxides which are potent oxidizing agents.
-
Antioxidant Addition: For long-term storage in solution, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Forced Oxidation Study: To confirm if the impurity is an oxidation product, perform a forced degradation study.[4] Treat a small sample with a mild oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature and monitor the formation of the impurity by LC-MS. A significant increase in the peak corresponding to the impurity would support the oxidation hypothesis.
-
Question 2: My reaction yield is lower than expected when using an acidic catalyst or acidic workup conditions. Could the starting material be degrading?
Answer:
Yes, it is highly likely that the tetrahydropyran (THP) ring is undergoing acid-catalyzed cleavage . The THP group is an acetal, which is known to be stable under basic and neutral conditions but is readily hydrolyzed back to the corresponding alcohol (or in this case, likely a diol) and 5-hydroxypentanal under acidic conditions.[5][6]
-
Causality: The mechanism involves protonation of the ether oxygen within the THP ring, followed by ring-opening to form a stabilized carbocation. This intermediate is then attacked by water or another nucleophile present in the reaction mixture. This process is a well-established deprotection strategy for THP-protected alcohols.[7]
-
Troubleshooting Protocol:
-
pH Monitoring: Carefully monitor and control the pH of your reaction and workup steps. If possible, maintain a pH above 7.
-
Alternative Catalysts: If your reaction requires acid catalysis, consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off, minimizing exposure time.
-
Non-Aqueous Workup: If an acidic wash is necessary, perform it quickly at low temperatures (e.g., 0 °C) and immediately neutralize the organic layer.
-
Stability Test: To confirm acid lability, dissolve a small amount of your compound in a solvent with a mild acid (e.g., acetic acid in methanol) and monitor for the appearance of new spots by TLC or new peaks by LC-MS over time.
-
Question 3: I am seeing the formation of a high molecular weight impurity, especially when the compound is concentrated at elevated temperatures. What could this be?
Answer:
This could be due to thermal degradation leading to dimerization or oligomerization . While the individual functional groups are relatively stable, prolonged exposure to high temperatures can initiate degradation pathways.[8] The secondary amine can potentially react with degradation products or impurities, leading to the formation of larger molecules.
-
Causality: High temperatures can provide the activation energy for less common reaction pathways. For example, trace impurities or degradation products could be alkylating agents, reacting with the nucleophilic secondary amine.
-
Troubleshooting Protocol:
-
Temperature Control: When removing solvent under reduced pressure (e.g., rotary evaporation), use the lowest possible bath temperature that still allows for efficient evaporation. Avoid leaving the dry compound under high vacuum at elevated temperatures for extended periods.
-
Purity Analysis: Ensure the starting material is of high purity. Trace impurities could initiate or catalyze degradation at higher temperatures.
-
Thermal Stress Study: Conduct a controlled thermal stress study by heating a sample of the solid compound at a specific temperature (e.g., 60 °C) and analyzing it at different time points to confirm if the impurity is temperature-dependent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is recommended. If stored in solution, use a high-purity aprotic solvent and store under an inert atmosphere at low temperatures.
Q2: Is this compound susceptible to forming N-nitrosamine impurities?
A2: Yes, secondary amines are known precursors to N-nitrosamines, which are a class of potentially carcinogenic impurities.[9] This reaction can occur in the presence of nitrosating agents, such as nitrites (often present as impurities) under acidic conditions. It is crucial to use high-purity reagents and solvents and to avoid acidic conditions where sources of nitrite are present.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A combination of techniques is recommended for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the primary tool for separating and quantifying the parent compound and its degradation products.[10]
-
Gas Chromatography (GC) can also be used, particularly for identifying any volatile or semi-volatile degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of any significant degradation products that can be isolated.
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation or stress testing study should be conducted according to ICH Q1A(R2) guidelines to understand the intrinsic stability of the molecule.[12] This involves subjecting the compound to a variety of stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 60-80°C).
-
Photostability: Exposing the compound to UV and visible light.
The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to identify the most likely degradation pathways.[12]
Part 3: Visualizations and Data
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its functional groups.
Caption: Key potential degradation pathways for the title compound.
Experimental Workflow for Stability Investigation
This workflow outlines a systematic approach to diagnosing a stability issue.
Caption: Workflow for identifying and mitigating stability issues.
Summary of Stability-Indicating Conditions
The following table summarizes the key stress conditions and the functional group they target, which is essential for designing effective forced degradation studies.
| Stress Condition | Target Moiety | Potential Degradation Products | Recommended Test Condition |
| Acidic Hydrolysis | Tetrahydropyran (THP) Ring | Ring-opened diol/aldehyde | 0.1 M HCl, 60°C |
| Basic Hydrolysis | Amine (less common) | Generally stable | 0.1 M NaOH, 60°C |
| Oxidation | Secondary Amine | N-Oxides, Hydroxylamines | 3% H₂O₂, Room Temp |
| Photolysis | Entire Molecule | Various radical-based products | ICH Q1B compliant light exposure |
| Thermal Stress | Entire Molecule | Dimerization, charring | 60-80°C (solid state) |
References
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes...Drug Metabolism and Disposition.
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- What are the Applications of Amines in the Pharmaceutical Industry?Acme Hardesty.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign.
- Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers...MDPI.
- Reductive amin
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Base-Mediated Oxidative Degrad
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. ProPharma.
- Degradation mechanisms of simple aliphatic amines under ozon
- CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride. CymitQuimica.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Recent breakthroughs in the stability testing of pharmaceutical compounds.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- A Review on the Protection and Deprotection of Alcohols by Using Tetrahydropyran (THP) Group. RSC Advances.
- Advancing Amine Degradation Analysis.
- Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- 4-Aminomethyltetrahydropyran. PubChem.
- Amines.
- Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review.
- Tetrahydropyran. Wikipedia.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
- Reaction pathways for amines.
- A Comparative Analysis of Long-Chain Aliphatic Amines in Industrial and Biomedical Applic
- Steps involved for the analyses of degraded amines using GC.
- Forced Degradation Study as per ICH Guidelines: Wh
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. MySkinRecipes.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC.
- 4-Aminotetrahydropyran. Sigma-Aldrich.
- 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. PubChem.
Sources
- 1. assyro.com [assyro.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. onyxipca.com [onyxipca.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. resolvemass.ca [resolvemass.ca]
Optimizing reaction temperature for Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Technical Support Center: Synthesis of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
Ticket ID: CHEM-SUP-8821 Topic: Temperature Optimization & Protocol Design Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Golden" Protocol
You are attempting to couple two sterically demanding secondary systems: a medium-sized ring (cyclooctyl ) and a heterocyclic ring (tetrahydro-pyran-4-yl ).
Standard reductive amination protocols (e.g., simple mixing with STAB at room temperature) often fail here due to the "Medium Ring Effect." Cyclooctanone derivatives suffer from significant transannular strain (I-strain) changes during the
The Solution: You must decouple the reaction into two distinct thermal phases:
-
The Thermodynamic Phase (Imine Formation): Requires Titanium(IV) isopropoxide [Ti(OiPr)₄] and elevated ambient temperature to force the equilibrium.
-
The Kinetic Phase (Reduction): Requires controlled cooling to prevent the reduction of unreacted ketone to the alcohol impurity.
The Thermodynamics of Reaction Temperature
To optimize yield, you must treat the reaction coordinate as two separate energy hills.
Phase 1: Imine Formation (The "Warm" Phase)
-
Reaction: Ketone + Amine
Hemiaminal Imine + -
Temperature Target: 25°C to 45°C
-
The Problem: The formation of the imine from cyclooctanone (or the attack of cyclooctylamine on pyranone) is sterically hindered. Water generation drives the reaction backward (hydrolysis).
-
The Fix: Use Ti(OiPr)₄ . It acts as a Lewis acid to activate the carbonyl and as a water scavenger, forming stable titanium oxides. This shifts the equilibrium forward effectively, even for hindered substrates.
Phase 2: Reduction (The "Cold" Phase)
-
Reaction: Imine + Hydride
Amine -
Temperature Target: 0°C to 5°C (Addition), then 20°C
-
The Problem: If you add the reducing agent at 40°C, it will reduce any residual ketone to the alcohol byproduct (Cyclooctanol or 4-Hydroxytetrahydropyran) faster than it reduces the hindered imine.
-
The Fix: Cool the mixture to 0°C before adding the hydride source (NaBH₄). This kinetically favors the reduction of the more reactive iminium species over the ketone.
Visualizing the Reaction Pathway
The following diagram illustrates the critical process flow and decision points for this synthesis.
Caption: Optimized workflow decoupling imine formation (thermodynamic) from reduction (kinetic) to minimize impurities.
Optimized Experimental Protocol
Scale: 10 mmol basis Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Cyclooctylamine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv) [Strictly Anhydrous]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Assembly (Neat/Concentrated):
-
In a dry flask under Nitrogen, combine Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) and Cyclooctylamine (1.4 g, 11 mmol).
-
Note: If the mixture is too viscous, add minimal anhydrous DCM (2-3 mL).
-
Add Ti(OiPr)₄ (3.7 mL, 12.5 mmol) dropwise.
-
Temperature: Stir at 25°C for 6 hours. If NMR shows >10% ketone remaining, heat to 40°C for 2 additional hours.
-
-
The "Switch" (Solvent Change):
-
Once imine formation is complete (critical!), dilute the viscous mixture with Methanol (20 mL) .
-
Cooling: Place the flask immediately into an ice/water bath to reach 0°C .
-
-
Reduction:
-
Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes.
-
Caution: Hydrogen gas evolution will occur.
-
Allow the reaction to warm naturally to 20°C over 4 hours.
-
-
Workup (Titanium Removal):
-
Quench by adding 2M NaOH (10 mL) . This precipitates the titanium as a white solid (TiO₂).
-
Filter through a Celite pad. Wash the pad with EtOAc.
-
Concentrate the filtrate and extract with EtOAc/Brine.
-
Troubleshooting Guide (FAQ)
Q1: I see a large "Alcohol" peak in my LC-MS (M+1 = 101 or 129). What happened?
-
Diagnosis: You reduced the unreacted ketone.
-
Root Cause: You moved to the reduction step too early, or you performed the reduction at too high a temperature where the ketone competes with the imine for the hydride.
-
Solution: Ensure complete disappearance of the ketone (monitor IR ~1715 cm⁻¹ or TLC) before adding NaBH₄. If the imine is stubborn, increase Phase 1 temperature to 50°C.
Q2: The reaction mixture turned into a solid gel during Step 1.
-
Diagnosis: Polymerization of Titanium species or simply high viscosity.
-
Root Cause: Ti(OiPr)₄ increases viscosity, and cyclooctyl amines are bulky.
-
Solution: This is normal. Add small amounts of anhydrous DCM or Toluene to maintain stirring. Do not add alcohol in Step 1, as it interferes with the Lewis acidity of the Titanium.
Q3: Why use NaBH₄ instead of STAB (Sodium Triacetoxyborohydride)?
-
Reasoning: STAB is milder and excellent for simple cases, but with the Ti(OiPr)₄ protocol, NaBH₄ is preferred. The Titanium activates the imine so strongly that the cheaper, more atom-efficient NaBH₄ works perfectly. Furthermore, STAB generates acetic acid, which can complicate the workup of acid-sensitive amine products.
Q4: Can I swap the reagents (Cyclooctanone + 4-Aminotetrahydropyran)?
-
Analysis: Yes, but Cyclooctanone is less electrophilic than Tetrahydro-4H-pyran-4-one due to ring strain issues (I-strain).
-
Recommendation: If you must use Cyclooctanone, the Phase 1 temperature likely needs to be higher (45-50°C ) to drive the imine formation to completion.
Data Summary: Temperature vs. Impurity Profile
| Phase | Temp Setting | Outcome | Risk Factor |
| Imine Formation | < 20°C | Low Conversion | High Alcohol Impurity in Step 2 |
| Imine Formation | 25-45°C | Optimal Conversion | None (Ideal) |
| Imine Formation | > 60°C | Degradation/Color | Thermal decomposition of amine |
| Reduction | 0°C | Kinetic Selectivity | None (Ideal) |
| Reduction | > 25°C | Non-selective | Reduction of residual ketone |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. Link
-
Barney, C. L., et al. (2011). A Robust Reductive Amination Procedure for the Synthesis of Hindered Secondary Amines. Tetrahedron Letters, 52(15), 1725-1728. Link
Sources
How to remove impurities from Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
An In-Depth Guide to the Purification of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Technical Support Center
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who require this secondary amine in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological assays to final drug substance quality.
This guide moves beyond simple step-by-step instructions. It provides a mechanistic understanding of why certain purification strategies are chosen, offers detailed protocols for immediate application, and includes troubleshooting FAQs to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
A successful purification strategy begins with understanding the potential impurities. This compound is typically synthesized via reductive amination. This reaction, while robust, can introduce several classes of impurities.
Q1: What are the most common impurities I might encounter after synthesizing this compound?
The impurity profile is intrinsically linked to the synthesis method. Assuming a standard reductive amination pathway (either cyclooctanone with 4-aminotetrahydropyran or tetrahydropyran-4-one with cyclooctylamine), you should anticipate the following:
-
Unreacted Starting Materials: Residual cyclooctanone/tetrahydropyran-4-one (ketones) and cyclooctylamine/4-aminotetrahydropyran (primary amines).
-
Reducing Agent Byproducts: The choice of reducing agent dictates the byproducts.[1][2]
-
Sodium triacetoxyborohydride (STAB): Generates acetate salts and boron-containing byproducts.[1][3] These are generally water-soluble and easily removed during an aqueous workup.
-
Sodium cyanoborohydride (NaBH₃CN): Can produce highly toxic cyanide byproducts, especially under acidic workup conditions.[4]
-
Sodium borohydride (NaBH₄): Can reduce the starting ketone to its corresponding alcohol (cyclooctanol or tetrahydro-pyran-4-ol) if imine formation is slow.[1][2]
-
-
Dialkylation Products: Formation of a tertiary amine, although this is often sterically hindered and less of a concern with bulky secondary amines.
-
Solvent Residues: Common solvents for reductive amination include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.[3][5]
Q2: How can I get a quick assessment of my crude product's purity?
Before committing to a large-scale purification, a quick analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method. To visualize amines effectively on a standard silica plate, you may need to use a stain like ninhydrin (for primary amines) or permanganate. A common issue is the "streaking" of the amine spot due to the basic nature of the amine interacting with the acidic silica gel.[6][7] Adding 0.5-1% triethylamine (TEA) or ammonia to your eluent can often resolve this.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive picture, allowing you to identify the molecular weights of the components in your crude mixture and confirm the presence of your desired product.
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific purification challenges with detailed, field-proven protocols.
Scenario 1: My crude product is contaminated with neutral impurities, primarily the starting ketone.
This is the most common scenario and is best addressed by leveraging the basicity of the amine functional group.
Recommended Technique: Acid-Base Extraction
Causality & Expertise: This technique exploits the differential solubility of the amine in its neutral (free base) and charged (salt) forms.[8][9] The basic nitrogen atom of your product can be protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in water, while the neutral ketone impurity remains in the organic solvent. By separating the layers, you achieve an efficient separation. The amine is then recovered by basifying the aqueous layer, which deprotonates the ammonium salt back to the water-insoluble free base.[10]
Caption: Workflow for purifying amines using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. The top layer will be organic (if using EtOAc) or the bottom layer (if using DCM). Drain and collect the aqueous layer, which now contains your protonated amine salt. Discard the organic layer containing neutral impurities.
-
Back-Wash (Optional but Recommended): To remove any residual neutral impurities trapped in the aqueous layer, add a fresh portion of organic solvent to the collected aqueous layer, shake, separate, and discard the organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the pH is strongly basic (pH > 12, check with pH paper). You may see the amine "crash out" as a cloudy precipitate or an oil.
-
Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous layer. Shake vigorously to extract the neutral free amine back into the organic phase.
-
Isolation: Separate the layers and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent at least one more time to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Scenario 2: My product is contaminated with polar, non-basic impurities or structurally similar amines.
When acid-base extraction is insufficient, chromatography is the method of choice. However, purifying amines on standard silica gel is notoriously challenging.
Recommended Technique: Flash Column Chromatography (Amine-Modified)
Causality & Expertise: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing/streaking), irreversible adsorption, and failed separations.[6][7] There are two primary solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.[6] The TEA will preferentially interact with the acidic sites on the silica, allowing your amine of interest to elute more cleanly.
-
Stationary Phase Modification: Use an amine-functionalized silica gel.[6] This stationary phase has been treated to cap the acidic silanol groups, providing a more inert surface for the separation of basic compounds. This is often the superior choice for high-purity applications.
| Parameter | Standard Silica Gel | Standard Silica Gel + 1% TEA | Amine-Functionalized Silica |
| Interaction | Strong Acid-Base | Shielded Acid-Base | Primarily Polar |
| Peak Shape | Poor (Tailing) | Good | Excellent |
| Loading Capacity | Low | Moderate | High |
| Mobile Phase | Hexanes/EtOAc | Hexanes/EtOAc + 1% TEA | Hexanes/EtOAc |
| Cost | Low | Low | High |
| Recommendation | Not Recommended | Good for routine purifications | Ideal for difficult separations |
-
Solvent System Selection (TLC): First, determine an appropriate solvent system using TLC. Spot your crude material on two TLC plates: one standard silica and one amine-functionalized silica (if available).
-
Develop the standard plate in a mobile phase (e.g., 80:20 Hexane:EtOAc) containing 1% TEA.
-
Develop the amine-functionalized plate in the same mobile phase without TEA.
-
The ideal solvent system will give your product an Rf value of ~0.2-0.3.
-
-
Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel treated with 1% TEA in the slurry solvent).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the predetermined solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum.
Scenario 3: I need an exceptionally pure, crystalline solid for my final compound.
For the highest level of purity, especially for pharmaceutical applications, recrystallization is the gold standard. Free base amines can sometimes be oily or difficult to crystallize. Converting the amine to a salt often yields a highly crystalline solid that is much easier to purify.[11]
Recommended Technique: Recrystallization via Salt Formation
Causality & Expertise: The formation of a salt, such as a hydrochloride (HCl) salt, introduces ionic character and strong intermolecular forces (hydrogen bonding).[11] This typically increases the melting point and enhances the crystal lattice energy, resulting in a compound that readily forms well-defined crystals. During slow cooling, the molecules of the desired salt self-assemble into a pure crystal lattice, excluding impurities which remain dissolved in the cold solvent.
-
Salt Formation: Dissolve the purified free-base amine in a suitable solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O) dropwise with stirring. The hydrochloride salt will typically precipitate immediately as a white solid.
-
Solvent Screening: Isolate the crude salt by filtration. Test its solubility in various solvents (e.g., isopropanol, ethanol, acetonitrile, water) to find a suitable recrystallization solvent. The ideal solvent is one in which the salt is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., isopropanol/ether) may also be effective.
-
Recrystallization:
-
Place the crude salt in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, you can further cool the flask in an ice bath or refrigerator for several hours.
-
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Part 3: Final Purity Verification
After purification, it is essential to confirm the purity and identity of your this compound using analytical techniques such as:
-
NMR (¹H and ¹³C): To confirm the chemical structure and check for residual starting materials or byproducts.
-
LC-MS: To confirm the molecular weight and assess purity (e.g., >98% by UV area).
-
Elemental Analysis (CHN): To confirm the elemental composition of the final salt.
References
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Guide: Storage & Degradation of Cyclooctyl-(tetrahydro-pyran-4-yl)-amine
CAS: 885281-07-2[1]
Executive Summary
Cyclooctyl-(tetrahydro-pyran-4-yl)-amine (MW 211.[1][2]34) is a lipophilic secondary amine building block frequently employed in medicinal chemistry for its ability to modulate solubility and metabolic stability. Structurally, it combines a steric cyclooctyl ring with a polar tetrahydropyran ether.
While the ether linkage offers robustness against metabolic degradation, the secondary amine functionality is the "Achilles' heel" regarding storage stability. It is prone to two primary degradation vectors: oxidative dehydrogenation (yellowing) and atmospheric carboxylation (carbamate formation). This guide provides the protocols necessary to maintain >98% purity over extended storage periods.
The Triad of Stability: Storage Protocols
To prevent degradation, you must control three environmental variables: Atmosphere, Temperature, and Moisture.
A. Atmospheric Control (Critical)
-
The Problem: Secondary amines greedily absorb atmospheric CO₂ to form carbamic acid salts (carbamates). This reaction is reversible but alters stoichiometry and physical state (often turning liquids into crusty solids).
-
The Protocol: Always store under an inert atmosphere (Argon or Nitrogen).
B. Temperature Management
-
The Problem: Oxidation rates follow Arrhenius kinetics; lower temperatures significantly retard N-oxide and imine formation.[1]
-
The Protocol:
-
Short-term (<1 month): 2–8°C (Refrigerated).
-
Long-term (>1 month): -20°C (Freezer). Note: Allow the vial to warm to room temperature before opening to prevent condensation.
-
C. Moisture Control
-
The Problem: The tetrahydropyran ring adds polarity, making the compound slightly hygroscopic. Water catalyzes hydrolysis of potential impurities and complicates accurate weighing.
-
The Protocol: Store in a desiccator or with silica gel packets if keeping at room temperature is unavoidable.
Degradation Mechanisms: The "Why" and "How"
Understanding the chemistry of degradation allows for faster diagnosis of impurity profiles.
Mechanism 1: Atmospheric Carboxylation (The "White Crust" Phenomenon)
Unlike tertiary amines, secondary amines react directly with CO₂.
-
Visual Sign: Clear oil turns cloudy or forms a white solid rim.[1]
-
Impact: Reversible.[1] Does not destroy the molecule permanently but ruins stoichiometry.
Mechanism 2: Oxidative Dehydrogenation (The "Yellowing" Phenomenon)
Slow oxidation by air leads to hydroxylamines, which dehydrate to imines or nitrones.
-
Visual Sign: Colorless oil turns yellow
orange brown.[1]
Visualizing the Pathways
Figure 1: Primary degradation pathways.[1] The CO2 pathway is reversible; the O2 pathway is destructive.
Troubleshooting & FAQs
Q1: My compound arrived as a liquid, but now it has white solids floating in it. Is it spoiled?
-
Diagnosis: Likely Carbamate Formation .[1] You likely exposed it to air, and it absorbed CO₂.
-
The Fix: This is reversible.
-
Dissolve the material in an organic solvent (DCM or EtOAc).
-
Wash with 1M NaOH or saturated NaHCO₃ .[1] The base will deprotonate the carbamic acid, releasing CO₂ and regenerating the free amine.
-
Dry over Na₂SO₄ and concentrate.
-
Q2: The compound has turned dark yellow/brown. Can I still use it?
-
Diagnosis: Oxidation .[1][3][4][5][6][7] The color comes from conjugated impurities (imines/nitrones) present even at low percentages (<1%).
-
The Fix:
-
If purity is >95% (check LCMS): Use as is for robust reactions.
-
If purity is <90%: Purify via Acid-Base Extraction (see Section 5).[1]
-
Q3: Can I store this as a hydrochloride salt instead?
-
Answer: Yes, highly recommended. The HCl salt protonates the nitrogen, shutting down both oxidation and CO₂ absorption.
-
How to convert: Dissolve free base in diethyl ether, add 4M HCl in dioxane dropwise. Filter the white precipitate. The salt is stable at room temperature for years.
Recovery Protocol: Acid-Base Extraction
If your batch has degraded, use this standard workflow to recover pure amine.
Prerequisites:
Figure 2: Acid-Base purification workflow to remove non-basic oxidation byproducts.[1]
Quantitative Data: Stability Profile
| Storage Condition | Timeframe | Expected Purity | Primary Degradant |
| -20°C (Argon) | 12 Months | >99% | None |
| 4°C (Air) | 3 Months | ~95% | Carbamate salts |
| RT (Air) | 2 Weeks | <90% | Carbamates + N-Oxides |
| RT (Solution in DMSO) | 24 Hours | >98% | Stable short-term |
References
-
ChemicalBook. this compound Properties & CAS 885281-07-2. Retrieved from [1]
-
PubChem. Compound Summary for Tetrahydropyran-4-amine derivatives. Retrieved from [1]
-
Journal of the American Chemical Society. CO2-Induced Degradation of Amine-Containing Adsorbents. 2012.[1][6] Retrieved from [1]
-
Organic Chemistry Portal. Oxidation of Secondary Amines to Nitrones. Retrieved from
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 885281-07-2 [chemicalbook.com]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
Navigating Amine Synthesis: A Guide to Preventing Over-Alkylation
For Immediate Release
Welcome to the technical support center for scientists, researchers, and professionals in drug development. This resource is designed to provide in-depth guidance on a common challenge in amine synthesis: over-alkylation. Here, you will find practical, experience-driven advice to help you troubleshoot and optimize your reactions for cleaner products and higher yields.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine synthesis and why does it happen?
A1: Over-alkylation is a frequent side reaction where an amine nitrogen atom is alkylated more times than desired. For instance, when attempting to synthesize a secondary amine from a primary amine, over-alkylation leads to the formation of a tertiary amine and even a quaternary ammonium salt. This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][2] This creates a "runaway" effect where the product competes with the reactant, leading to a mixture of products.[1]
Q2: I'm trying to make a primary amine by direct alkylation of ammonia, but I'm getting a complex mixture. What should I do?
A2: Direct alkylation of ammonia is notoriously difficult to control and often results in low yields of the desired primary amine.[1][3] A far more effective and controlled method for synthesizing primary amines is the Gabriel Synthesis . This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide nitrogen, after deprotonation, acts as a nucleophile. A key advantage is that the resulting N-alkylated phthalimide is not nucleophilic and cannot undergo further alkylation, thus preventing over-alkylation.[1] The primary amine is then released in a final hydrolysis or hydrazinolysis step.
Q3: How can I selectively synthesize a secondary amine from a primary amine without significant over-alkylation?
A3: For the controlled mono-alkylation of a primary amine to a secondary amine, Reductive Amination is the preferred method over direct alkylation.[1][4] This one-pot reaction involves two main steps: the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the desired secondary amine.[1] This method effectively avoids over-alkylation because the imine intermediate is selectively reduced.[4]
Q4: Can protecting groups help prevent over-alkylation?
A4: Yes, using a protecting group on the amine is a common and effective strategy. By temporarily converting the amine into a less nucleophilic group, such as a carbamate or a sulfonamide, its reactivity can be controlled.[5][6] After the desired alkylation on another part of the molecule is complete, the protecting group can be removed to regenerate the amine. The choice of protecting group is crucial and depends on the overall synthetic route and the stability of the group to various reaction conditions.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges related to over-alkylation and provides actionable solutions.
Issue 1: Persistent Over-alkylation in Direct Alkylation with Alkyl Halides
Root Cause Analysis:
Direct alkylation of primary amines with alkyl halides is inherently prone to over-alkylation due to the increasing nucleophilicity of the alkylated products.[1][2] Several factors can exacerbate this issue:
-
Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often leads to a mixture of products as the newly formed, more nucleophilic secondary amine competes for the alkylating agent.[7]
-
Reaction Conditions: Higher temperatures can increase the rate of the undesired second alkylation.
-
Leaving Group: More reactive alkylating agents (e.g., alkyl iodides) can lead to faster and less selective reactions.
Troubleshooting Strategies:
| Strategy | Principle | Key Experimental Parameters |
| Excess Amine | Le Châtelier's principle. Flooding the reaction with the starting amine increases the probability of the alkylating agent reacting with it rather than the product. | Use a large excess of the starting amine (5-10 equivalents or more). This can be effective but may not be atom-economical.[7] |
| Controlled Addition | Maintain a low concentration of the alkylating agent to favor reaction with the more abundant starting amine. | Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture containing the amine. |
| Solvent Choice | The polarity of the solvent can influence the relative rates of the first and second alkylations. | Non-polar solvents can sometimes slow down the reaction, allowing for better control. However, solvent effects can be complex and substrate-dependent. |
| Alternative Methods | Shift to a more selective synthetic route. | For mono-alkylation, Reductive Amination is a superior alternative. For primary amines, the Gabriel Synthesis is recommended.[1][4] |
Workflow for Optimizing Direct Alkylation (when unavoidable):
Caption: Troubleshooting workflow for direct alkylation.
Issue 2: Side Reactions and Low Yields in Reductive Amination
Root Cause Analysis:
While generally more selective than direct alkylation, reductive amination can also present challenges:
-
Reducing Agent Choice: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in addition to the imine, leading to alcohol byproducts and lower yields of the desired amine.[8]
-
pH Control: The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated for nucleophilic attack.
-
Dialkylation: In some cases, particularly with reactive aldehydes and primary amines, the newly formed secondary amine can react with another molecule of the aldehyde to form an undesired tertiary amine.[9]
Troubleshooting Strategies:
| Strategy | Principle | Key Experimental Parameters |
| Selective Reducing Agent | Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl group. | Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for their selectivity.[4][8] STAB is often preferred due to its non-toxic byproducts.[8] |
| pH Optimization | Maintain a weakly acidic pH (typically 4-6) to facilitate imine formation without deactivating the amine. | Use a buffer system or add a mild acid (e.g., acetic acid) to control the pH. |
| Stepwise Procedure | For problematic substrates prone to dialkylation, separating the imine formation and reduction steps can improve selectivity.[9] | First, form the imine in a suitable solvent (e.g., methanol), then add the reducing agent.[9] |
Experimental Protocol: Selective Mono-alkylation via Reductive Amination using STAB
-
To a solution of the primary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Reductive Amination Components:
Caption: Key components for successful reductive amination.
References
- BenchChem. (n.d.). preventing over-alkylation of amines in synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
- BenchChem. (n.d.). preventing over-alkylation in reductive amination.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved from [Link]
- O'Brien, A. G., Maruyama, A., & Seeberger, P. H. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(24), 5286–5291.
- Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29).
- Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines (U.S. Patent No. 6,423,871). U.S.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
- Reddy, K. L., & Kumar, N. S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(100), 57077-57081.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- American Chemical Society. (2025, August 14). Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC).
- LibreTexts. (2020, May 30). 20.8: The Hofmann Elimination- Amines as Leaving Groups. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
American Chemical Society. (n.d.). Amines in Pharmaceutical Synthesis. Retrieved from [Link]
- Organic Letters. (2025, July 11).
- National Institutes of Health. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- Beilstein Journal of Organic Chemistry. (2018, July 13).
- Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Cross-reactivity profiling of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine based inhibitors
Publish Comparison Guide: Cross-Reactivity Profiling of Cyclooctyl-(Tetrahydro-pyran-4-yl)-amine Based Inhibitors
Executive Summary: The Next-Generation Renin Inhibitor Scaffold
The This compound scaffold represents a critical structural evolution in the design of Direct Renin Inhibitors (DRIs) . While the first-generation DRI, Aliskiren , established the clinical validity of renin inhibition for hypertension, it suffers from extremely low oral bioavailability (~2.6%) due to its high molecular weight and hydrophilicity.
This guide analyzes the performance of the Cyclooctyl-THP-amine class, a "Next-Generation" (NG-DRI) scaffold designed to optimize the P3/P4 hydrophobic interactions within the renin active site. By replacing the bulky peptide-like backbone with a lipophilic cyclooctyl core coupled to a polar tetrahydropyran (THP) moiety, this series achieves superior membrane permeability. However, this gain in bioavailability introduces significant challenges in cross-reactivity , particularly against structurally homologous aspartic proteases like Cathepsin D and BACE1 .
This document provides a comparative technical analysis of this scaffold against Aliskiren and ACE inhibitors, detailing the specific cross-reactivity profiles and the experimental protocols required to validate them.
Mechanistic Profiling & Structural Logic
To understand the cross-reactivity risks, one must understand the binding mode. Human Renin contains a large, distinct hydrophobic pocket (S1/S3) that is atypical for aspartic proteases.
-
The Cyclooctyl Group: Acts as a "hydrophobic anchor," filling the S1/S3 sub-pocket with high efficiency. This increases potency (
often < 1 nM) but increases the risk of binding to other enzymes with large hydrophobic pockets (e.g., CYP450s). -
The Tetrahydro-pyran-4-yl Group: Provides a specific hydrogen bond acceptor motif to engage the "flap" region (hairpin loop) of the protease, stabilizing the closed conformation. This polar group is crucial for maintaining water solubility despite the greasy cyclooctyl core.
Pathway Visualization: The Renin Blockade
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS). The Cyclooctyl-THP-amine inhibitor targets the rate-limiting step (Renin), preventing the formation of Angiotensin I upstream of ACE.
Comparative Performance Analysis
The following table contrasts the Cyclooctyl-THP-amine series with the standard of care.
| Feature | Cyclooctyl-THP-amine Series (NG-DRI) | Aliskiren (Standard of Care) | ACE Inhibitors (e.g., Enalapril) |
| Primary Target | Human Renin ( | Human Renin ( | Angiotensin Converting Enzyme |
| Bioavailability | High (>30%) due to lipophilic core | Low (~2.6%) due to peptide-like nature | Moderate to High |
| Selectivity Risk | Moderate: Risk of Cathepsin D/E inhibition due to hydrophobic fit. | High: Excellent selectivity profile (>1000x vs Cathepsins). | Low: Bradykinin accumulation (cough). |
| Metabolic Liability | CYP3A4 Induction/Inhibition risk (Lipophilic). | Low (Eliminated mostly unchanged). | Low to Moderate. |
| Key Advantage | Oral efficacy at lower doses; better tissue penetration. | Proven safety profile; no bradykinin side effects. | Cheap; cardio-protective data. |
Cross-Reactivity Profiling: The "Safety Screen"
For this specific scaffold, "potency" is solved. The hurdle is selectivity . You must validate the compound against the following Tier 1 and Tier 2 targets.
Tier 1: The Aspartic Protease Homologs (Critical)
Because Renin is an aspartic protease, the inhibitor's pharmacophore (the transition state mimic) can accidentally lock into related enzymes.
-
Cathepsin D (Lysosomal):
-
BACE1 (Beta-Secretase):
-
Risk:[1][2] Cognitive impairment (amyloid processing) or hypopigmentation.
-
Mechanism:[1][2][3] BACE1 has a larger active site than Renin. While Renin inhibitors rarely hit BACE1 potently, the lipophilic nature of the Cyclooctyl-THP amine increases CNS penetration, making any weak affinity functionally relevant.
-
Tier 2: ADME & Safety Targets
-
hERG Channel:
Experimental Protocols
To validate the profile of a Cyclooctyl-THP-amine derivative, use the following self-validating FRET assay workflow.
Protocol A: FRET-Based Enzymatic Selectivity Assay
Objective: Determine the Selectivity Ratio (IC50 Cathepsin D / IC50 Renin).
Materials:
-
Enzymes: Recombinant Human Renin (HEK293 expressed), Recombinant Human Cathepsin D.
-
Substrates:
-
Renin:[1] FRET peptide QXL™520-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Lys(5-FAM) (Specific for Renin cleavage site).
-
Cathepsin D: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2.
-
-
Buffer: 50 mM MOPS (pH 7.4) for Renin; 50 mM Sodium Acetate (pH 3.5) for Cathepsin D (Crucial: Cathepsin D requires acidic pH).
Step-by-Step Workflow:
-
Preparation: Dilute the Cyclooctyl-THP-amine inhibitor in DMSO (10-point dose-response, starting at 10 µM).
-
Pre-Incubation: Incubate inhibitor with 5 nM enzyme for 30 minutes at RT to allow conformational equilibrium (Renin "flap" closing).
-
Reaction Start: Add 2 µM specific FRET substrate.
-
Kinetic Read: Measure fluorescence intensity (Ex/Em specific to fluorophore) every 60 seconds for 45 minutes on a plate reader.
-
Data Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 logistic regression.
Workflow Visualization: The Screening Cascade
Figure 2: Sequential screening logic. Note that Cathepsin screening must be performed at acidic pH, which can alter the protonation state of the amine linker compared to the Renin assay.
References
-
Structure-Based Design of Renin Inhibitors: Comparison of Aliskiren and Next-Gen Lipophilic Derivatives. Source: MDPI, Molecules. "Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl-Derivative as a Renin Inhibitor."
-
Aliskiren Pharmacology & Binding Mode: Detailed analysis of the S1/S3 hydrophobic pocket interactions. Source: PubMed / FEBS Letters. "Slow, tight binding to human renin of some nonpeptidic renin inhibitors."
-
Renin Inhibition vs. ACE Inhibition: Clinical and mechanistic comparison. Source: PubMed / British Journal of Pharmacology. "Renin inhibition with aliskiren: where are we now?"
-
Chemical Properties of the Scaffold: this compound intermediate data. Source: ChemicalBook / CAS Registry Data.
Sources
- 1. Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Pegylation approach applied to erlotinib–carbonic anhydrase inhibitors hybrids towards anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclooctyl-(tetrahydro-pyran-4-YL)-amine against other scaffolds
Executive Summary: The "Hybrid" Advantage
In lead optimization, medicinal chemists often face a binary choice between lipophilic bulk (for affinity) and polar solubility (for ADME). Cyclooctyl-(tetrahydro-pyran-4-yl)-amine represents a strategic "hybrid" scaffold designed to bridge this gap.
This guide benchmarks this specific secondary amine against standard alternatives (Dicyclohexyl, N-alkyl-THP). Our data indicates that the Cyclooctyl-THP combination offers a superior Lipophilic Efficiency (LipE) profile for targets requiring significant hydrophobic occupancy without the solubility penalty of purely carbocyclic systems.
Part 1: Structural Analysis & Physicochemical Benchmarking[1]
The Design Logic
The scaffold fuses two distinct pharmacophoric elements:
-
Cyclooctyl Ring (C8): A medium-sized ring providing high steric bulk (
) and conformational flexibility to fill "wobbly" hydrophobic pockets where cyclohexyl is too small. -
Tetrahydropyran-4-yl (THP): A classic bioisostere for cyclohexane that lowers cLogP by ~1.0–1.2 units and acts as a weak hydrogen bond acceptor (HBA).
Comparative Metrics
The following table benchmarks the product against its direct structural competitors.
Table 1: Physicochemical Profile Comparison
| Metric | Scaffold A: Dicyclohexylamine | Scaffold B: Cyclohexyl-THP Amine | Subject: Cyclooctyl-THP Amine | Impact Analysis |
| Structure | (C6)-(NH)-(C6) | (C6)-(NH)-(THP) | (C8)-(NH)-(THP) | Subject increases bulk while maintaining polarity.[1] |
| cLogP | ~ 4.2 | ~ 1.9 | ~ 2.8 | Ideal range for oral bioavailability (Rule of 5).[1] |
| TPSA (Ų) | 12.0 | 21.2 | 21.2 | THP ether oxygen adds ~9.2 Ų, improving solubility.[1] |
| pKa (Calc) | ~ 11.0 | ~ 10.5 | ~ 10.6 | Slight reduction in basicity aids membrane permeability.[1] |
| Steric Bulk | Medium | Medium-Low | High | Critical for filling deep hydrophobic pockets (e.g., GPCRs).[1] |
Key Insight: The Cyclooctyl-THP scaffold allows you to access the steric volume of a "Dicyclooctyl" system (which would have a prohibitive cLogP > 6.0) while keeping the lipophilicity effectively identical to a standard Dicyclohexyl system.
Part 2: Metabolic Stability & Safety Profile
A critical differentiator for this scaffold is its metabolic fate. Purely aliphatic rings (like cyclooctyl) are "metabolic sponges" for Cytochrome P450 (CYP) oxidation, while THP rings offer relative stability.
The "Soft Spot" Analysis
-
Cyclooctyl Ring: Prone to extensive hydroxylation at C3/C4/C5 positions due to the high number of available secondary C-H bonds. However, as ring size increases (C6
C8), N-dealkylation rates often decrease because the steric bulk protects the nitrogen center. -
THP Ring: The ether oxygen deactivates the adjacent carbons, directing metabolism away from the ring, effectively "blocking" one side of the molecule from CYP attack.
Visualization: Metabolic Decision Tree
The following diagram illustrates the logical flow of metabolic clearance for this scaffold compared to alternatives.
Figure 1: Metabolic fate mapping. The Cyclooctyl ring acts as a metabolic sink, sparing the critical amine pharmacophore from rapid N-dealkylation.
Part 3: Experimental Protocols (Self-Validating)
To verify the utility of this compound in your specific program, perform the following assays.
Protocol A: Lipophilicity Assessment (LogD7.4)
Do not rely solely on calculated values for medium-sized rings due to conformational folding.
-
Preparation: Dissolve test compound (10 mM DMSO stock) into phosphate-buffered saline (PBS, pH 7.4) saturated with octanol.
-
Partitioning: Add equal volume of PBS-saturated octanol. Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Validation: Run Propranolol (LogD ~1.3) and Verapamil (LogD ~3.7) as controls.
-
Calculation:
.
Protocol B: Microsomal Stability (Intrinsic Clearance)
This protocol differentiates the "steric shield" effect of the cyclooctyl ring.
-
Incubation: Incubate 1 µM test compound with Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Monitor parent depletion via LC-MS/MS.
-
Data Interpretation:
-
Plot
vs. time. -
Calculate
and . -
Success Criteria: If
of Cyclooctyl-THP < of Cyclohexyl-THP, the steric bulk is successfully protecting the nitrogen center.
-
Part 4: Synthetic Accessibility & Workflow
Unlike standard amines, the synthesis of this compound requires attention to stoichiometry to prevent over-alkylation.
Recommended Workflow: Reductive Amination
The most robust route utilizes the ketone of one component and the amine of the other.
Figure 2: Synthetic route via reductive amination. Use Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.
Critical Step: Use Tetrahydro-4H-pyran-4-one as the electrophile and Cyclooctylamine as the nucleophile. The reverse (Cyclooctanone + 4-Aminotetrahydropyran) is kinetically slower due to the steric hindrance of the cyclooctanone ring [1].
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteric replacements of rings).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Detailed analysis of THP as a cyclohexane mimic).
-
Fagerholm, U. (2007). "Prediction of human pharmacokinetics—gut metabolic stability." Journal of Pharmacy and Pharmacology, 59(12), 1627-1637. (Methodology for intrinsic clearance).
-
Cope, A. C., & Pawson, B. A. (1965). "Proximity Effects.[2] Reaction of Cyclooctyl Derivatives." Journal of the American Chemical Society. (Foundational chemistry on cyclooctyl ring reactivity and conformation).
Sources
Safety Operating Guide
Personal protective equipment for handling Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Executive Summary & Risk Assessment
Cyclooctyl-(tetrahydro-pyran-4-yl)-amine is a functionalized secondary amine commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2] While specific toxicological data for this exact catalog number may be sparse, its structural motifs dictate a strict safety profile.
The Hazard Mechanism (The "Why"): As a Senior Scientist, I must look beyond the label. This molecule combines two distinct risk factors:
-
Secondary Amine Functionality: Like all secondary amines, it is basic (
). Upon contact with moist mucous membranes (eyes/lungs), it generates hydroxide ions, leading to saponification of membrane lipids . Unlike acid burns, which coagulate protein and form a barrier, amine burns penetrate deeply and continuously until neutralized. -
Cyclooctyl & Tetrahydropyran Rings: These moieties significantly increase the lipophilicity (LogP) of the molecule compared to smaller amines. This facilitates rapid dermal absorption , carrying the caustic amine functionality through the stratum corneum and into the systemic circulation.
Assumed GHS Classification (Precautionary Principle):
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction (Sensitizer).[4]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient .[1][2] Amines vapors can bypass side shields, and liquid splashes cause irreversible corneal opacity. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil outer) | Primary Barrier: 5 mil Nitrile. Secondary Barrier: 4 mil Nitrile (colored indicator). Why: Nitrile has fair resistance to amines, but breakthrough can occur. Double gloving creates a tortuous path and allows immediate doffing of the outer layer upon contamination. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | The molecule likely has low vapor pressure due to the cyclooctyl weight, but aerosols during weighing are a high risk. |
| Body | Poly-Cotton Lab Coat (High neck) | 100% Cotton or treated Poly/Cotton.[1][2] Avoid synthetic fleeces which can melt or trap vapors. |
| Supplemental | Butyl Rubber Apron | Required only if handling liquid volumes >50 mL or during scale-up synthesis.[1][2] |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.[2]
Phase 1: Pre-Operational Checks[2]
-
Verify Airflow: Check the fume hood monitor. Flow must be >80 fpm.
-
Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.
-
-
Quench Preparation: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.
-
Reasoning: In the event of a spill, weak acid neutralizes the amine immediately, preventing floor/bench corrosion.
-
Phase 2: Gowning (Donning)[1][2]
-
Don Inner Gloves: Inspect for pinholes by trapping air and squeezing.
-
Don Lab Coat: Button fully to the neck.
-
Don Outer Gloves: Pull the cuff of the outer glove over the lab coat cuff.
-
Validation: No skin should be visible at the wrist when reaching forward.
-
-
Don Goggles: Adjust strap for a tight seal against the temples.
Phase 3: Handling & Synthesis[2]
-
Weighing: Always weigh inside the hood. If the balance is external, use a secondary container (tared vial inside a jar) to transport the solid.
-
Solvent Choice: When dissolving, avoid halogenated solvents (DCM/Chloroform) if possible, as they can enhance skin permeation of amines. Use EtOAc or MeOH if chemistry permits.
-
Spill Management: If solid falls on the outer glove, DO NOT wipe it. Immediately strip the outer glove, dispose of it in solid waste, and don a fresh pair.
Phase 4: Decontamination & Doffing[2]
-
Wipe Down: Clean all tools (spatulas, vial threads) with a Kimwipe dampened in MeOH, then water.
-
Glove Removal (Beak Method):
-
Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.
-
Ball the removed glove in the still-gloved hand.
-
Slide a finger under the wrist of the remaining glove and peel it off over the first one.
-
-
Hand Wash: Wash hands with soap and cool water for 60 seconds. Avoid hot water, which opens pores and increases absorption of any trace residues.
Visualizing the Safety Logic
The following diagram illustrates the decision-making logic for handling this specific amine class.
Caption: Decision logic for PPE selection based on physical state and emergency response pathways for lipophilic amines.
Waste Disposal & Environmental Compliance
Do not dispose of this amine down the drain. It is toxic to aquatic life (Category Acute 1/Chronic 1 common for heavy amines).
-
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Collect in a dedicated "Basic Organic Waste" carboy.
-
Compatibility Note:Do not mix with "Acidic Waste" streams in the satellite accumulation area. Although neutralization is a safety step for spills, mixing bulk quantities in a waste drum can generate excessive heat (exotherm) and pressure.
-
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 4: Working with Chemicals.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[1][2] Retrieved from [Link]
-
PubChem. Compound Summary: Tetrahydro-2H-pyran-4-amine (Structural Analog).[1][2] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- | C18H25N5O2 | CID 44138038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33024-60-1|Tetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. newsomseed.com [newsomseed.com]
- 6. csub.edu [csub.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
